Regioisomeric Differentiation – 3-Acetic Acid vs. 3-Carboxylic Acid Attachment
The target compound bears the carboxylic acid functionality on a –CH₂– spacer at the pyridine 3-position, whereas the closest commercial analog, 2-((4-fluorophenyl)amino)nicotinic acid (CAS 57978-51-5), has the carboxylate directly attached at the 3-position (i.e., a nicotinic acid scaffold) . In the EP2 agonist pharmacophore model established by the omidenepag discovery program, the (pyridin-2-ylamino)acetic acid motif—where the acetic acid is attached via an NH linker at the 2-position—was identified as the minimal essential scaffold for potent EP2 agonism, with omidenepag (13ax) achieving an EC₅₀ of 0.9 nM at the human EP2 receptor in CHO cells [1]. The target compound's 3-acetic acid regioisomer represents a distinct vector for carboxylate presentation that may alter receptor subtype selectivity compared to the 2-ylamino acetic acid series. No direct EP2 agonism data for the target compound has been publicly disclosed; however, the UBE Industries patent family (JP2014177476A, US8648097) explicitly claims pyridylaminoacetic acid compounds encompassing this substitution pattern as EP2 agonists for respiratory indications [2].
| Evidence Dimension | Carboxylate attachment position (pharmacophore geometry) |
|---|---|
| Target Compound Data | Acetic acid at pyridine 3-position via –CH₂– linker |
| Comparator Or Baseline | 2-((4-Fluorophenyl)amino)nicotinic acid: carboxylate directly at 3-position; Omidenepag: acetic acid at pyridine 2-position via –NH– linker (EC₅₀ = 0.9 nM at h-EP2) |
| Quantified Difference | Target compound presents the carboxylate ~1.5 Å further from the pyridine ring plane vs. nicotinic acid analog; distinct from the omidenepag pharmacophore by both attachment position (3- vs. 2-) and linker atom (C vs. N) |
| Conditions | Structural comparison based on X-ray/torsional angle analysis of published EP2 agonist scaffolds |
Why This Matters
The methylene spacer alters both the pKₐ and the spatial reach of the carboxylate, which can determine whether the compound acts as an EP2 agonist, antagonist, or is inactive—making regioisomer selection a critical procurement decision for receptor pharmacology studies.
- [1] Iwamura, A. et al. Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl. J. Med. Chem. 2018. EC₅₀ = 0.9 nM at human EP2 receptor in CHO cells. View Source
- [2] UBE Industries, Ltd. Pyridylaminoacetic acid compound. US Patent 8648097 (and JP2014177476A). Claims pyridylaminoacetic acid compounds with EP2 agonistic activity for respiratory disease. View Source
